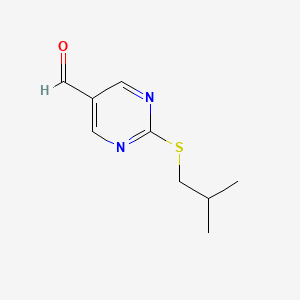

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

Descripción general

Descripción

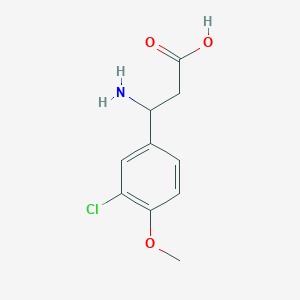

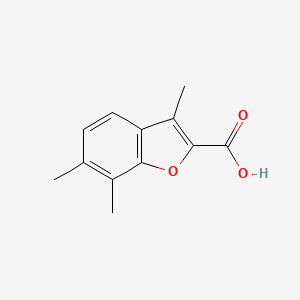

The compound of interest, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and nitrogen atom in a fused benzene ring system. These compounds are of significant interest due to their diverse range of biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been explored through various methods. For instance, the synthesis of 1H-2,3-benzoxazine-1,4(3H)-diones was achieved by reacting phthaloyl chlorides with acetone oxime, which further decomposed to yield N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-diones . Another approach involved electrochemical radical cascade cyclizations to synthesize sulfonated 4H-3,1-benzoxazines . Additionally, a Cu(OAc)2-catalyzed three-component reaction involving o-aminophenols, acyl chlorides, and 1,2-dichloroethane was used to synthesize 3,4-dihydro-2H-benzo[b][1,4]oxazines . These methods highlight the versatility and creativity in the synthesis of benzoxazine derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a benzene ring fused with an oxazine ring. The oxazine ring contains nitrogen and oxygen atoms, which are crucial for the chemical reactivity of these compounds. The synthesis of dihydro-3,1-benzoxazine derivatives from 1,3-amino alcohols and N-sulfonyl-1,2,3-triazole showcases the incorporation of nitrogen into the ring system . The structural diversity of these compounds is further demonstrated by the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, where the configuration around the double bond was established by X-ray diffraction analysis .

Chemical Reactions Analysis

Benzoxazine derivatives exhibit a range of reactivities. For example, 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride reacts with amines to form sulfonamides while retaining the benzoxazine moiety. Excess amine leads to the opening of the oxazine ring, forming benzamides . This demonstrates the functional group interplay and the potential for ring-opening reactions in benzoxazine chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of sulfonyl chloride groups, as in the case of the compound of interest, suggests reactivity towards nucleophilic substitution reactions. The environmentally benign synthesis of 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions indicates that these compounds can be synthesized under mild conditions, which is advantageous for preserving sensitive functional groups .

Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

A novel approach in the synthesis and evaluation of 1,4-benzoxazine derivatives, including those with sulfonic acid-containing monomers, has been explored for applications such as proton exchange membranes in direct methanol fuel cells. These derivatives exhibit high proton conductivity and low methanol permeability, making them suitable for fuel cell applications (Yao et al., 2014). Additionally, the chemical structure and thermal properties of these compounds have been characterized, revealing their potential in creating materials with high glass transition temperatures, which is beneficial for thermal stability (Ding Wen-sheng, 2009).

Antibacterial Activity

Research into the antibacterial properties of 1,4-benzoxazine analogues has shown that certain synthesized compounds possess significant activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Kadian et al., 2012).

Diverse Chemical Applications

The versatility of 1,4-benzoxazine derivatives extends to the synthesis of diverse chemical libraries through methods like Suzuki–Miyaura cross-coupling, providing a broad range of applications from material science to pharmacology (Yu et al., 2013). Moreover, these compounds have been used to synthesize polybenzoxazine membranes with high mechanical strength and thermal stability, indicating their potential in high-performance material applications (Liu et al., 2010).

Other Applications

Further applications include the use of benzoxazine compounds as ligands for cations, luminescent materials, and reducing agents for precious metal ions, demonstrating the compound's potential in various fields beyond traditional polymer chemistry (Wattanathana et al., 2017).

Safety and Hazards

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

Direcciones Futuras

The future directions for this compound are likely to involve further exploration of its potential applications in organic synthesis and pharmacology . The development of efficient synthetic strategies towards 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives is a promising area of research .

Propiedades

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTCULUUVYBAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

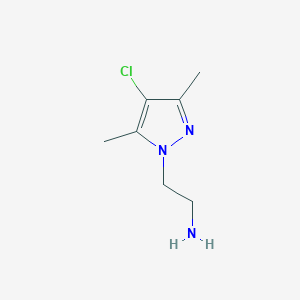

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409422 | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

CAS RN |

31794-45-3 | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1309015.png)

![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)